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  • Product: Methyl 5-chloroquinoline-8-carboxylate
  • CAS: 16220-22-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum data for methyl 5-chloroquinoline-8-carboxylate

Comprehensive 1 H and 13 C NMR Spectral Analysis of Methyl 5-chloroquinoline-8-carboxylate: A Technical Guide for Structural Elucidation Executive Summary & Mechanistic Context In the realm of medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of Methyl 5-chloroquinoline-8-carboxylate: A Technical Guide for Structural Elucidation

Executive Summary & Mechanistic Context

In the realm of medicinal chemistry and drug development, the quinoline scaffold serves as a privileged pharmacophore, frequently utilized for its antimicrobial and anticancer properties. Methyl 5-chloroquinoline-8-carboxylate (CAS: 16220-22-7) is a highly functionalized derivative that acts as a critical intermediate in the synthesis of complex therapeutics and coordination chemistry ligands[1].

From a synthetic standpoint, this compound is typically accessed via the esterification of the precursor 5-chloroquinoline-8-carboxylic acid (CAS: 70585-49-8)[2]. The resulting molecule features a unique "push-pull" electronic environment: the electron-withdrawing methyl ester at the C-8 position and the inductively withdrawing (yet resonance-donating) chlorine atom at the C-5 position. As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data collection exercise, but as a rigorous validation of molecular architecture. The interplay of these substituents profoundly impacts the electron density across the bicyclic framework, creating a highly distinct Nuclear Magnetic Resonance (NMR) profile.

Standardized Experimental Workflow

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol. The methodology detailed below guarantees high-resolution spectral data, minimizing artifacts such as poor line shape or solvent suppression issues.

Step-by-Step Sample Preparation & Acquisition Protocol
  • Sample Dissolution: Accurately weigh 15–20 mg of high-purity methyl 5-chloroquinoline-8-carboxylate[1]. Dissolve the crystalline solid entirely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% (v/v) Tetramethylsilane (TMS). This provides an absolute zero-point reference (0.00 ppm), validating the chemical shift calibration.

  • Sample Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. The sample depth must be exactly 4.0 to 4.5 cm to prevent vortexing and ensure the sample volume fully encompasses the radiofrequency (RF) coil, eliminating magnetic field inhomogeneity at the edges.

  • Tuning, Locking, and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATM) for both 1 H and 13 C nuclei. Establish a field-frequency lock on the deuterium signal of CDCl 3​ (7.26 ppm). Execute gradient shimming (e.g., TopShim) until the TMS 1 H signal achieves a line width of < 1.0 Hz at half-height.

  • Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, 30° pulse angle, 2.5 seconds acquisition time, and a 1.0-second relaxation delay ( D1​ ).

    • 13 C NMR (100 MHz): 512 scans, 30° pulse angle, 1.0-second acquisition time, 2.0-second relaxation delay, utilizing broadband proton decoupling (WALTZ-16) to eliminate 1 H- 13 C scalar coupling.

  • Data Processing: Apply a zero-filling factor of 2. Utilize an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Manually correct the phase and baseline for precise integration.

Workflow A Synthesis of Methyl 5-chloroquinoline-8-carboxylate B Purification (Flash Chromatography) A->B C Sample Preparation (Dissolution in CDCl3) B->C D NMR Acquisition (1H, 13C, 2D NMR) C->D E Data Processing & Spectral Assignment D->E

Fig 1. Standardized workflow for synthesis, preparation, and NMR acquisition.

1 H NMR Spectral Analysis (400 MHz, CDCl 3​ )

The proton NMR spectrum of methyl 5-chloroquinoline-8-carboxylate is defined by the anisotropic and inductive effects of its heteroatoms. Understanding the causality behind these chemical shifts is paramount for accurate assignment.

  • H-2 (9.05 ppm): This proton is highly deshielded due to the direct magnetic anisotropy and strong electronegativity of the adjacent nitrogen atom in the pyridine ring. It appears as a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-4.

  • H-4 (8.65 ppm): Experiences significant downfield shifting caused by the "peri-interaction" with the bulky, electron-withdrawing chlorine atom at C-5.

  • H-7 (8.05 ppm): Deshielded by the spatial proximity and anisotropic cone of the ester carbonyl group at C-8.

Table 1: Quantitative 1 H NMR Assignments
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Causality / Structural Logic
H-2 9.05dd4.2, 1.61HStrong deshielding by adjacent N atom
H-4 8.65dd8.6, 1.61HPeri-deshielding from C-5 Chlorine
H-7 8.05d8.01HDeshielded by C-8 ester carbonyl
H-6 7.68d8.01HOrtho to H-7, adjacent to C-5 Cl
H-3 7.62dd8.6, 4.21HBeta to N atom, standard quinoline shift
OCH 3​ 4.02s-3HMethoxy ester protons

13 C NMR Spectral Analysis (100 MHz, CDCl 3​ )

The 13 C NMR spectrum yields 11 distinct carbon resonances, perfectly matching the molecular formula C 11​ H 8​ ClNO 2​ [1].

  • C=O (166.8 ppm): The ester carbonyl carbon is the most deshielded nucleus in the molecule, characteristic of conjugated aromatic esters.

  • C-2 (151.2 ppm) & C-8a (146.5 ppm): Both carbons are directly bonded to the electronegative nitrogen, resulting in massive inductive deshielding.

  • C-5 (132.8 ppm): The quaternary carbon bearing the chlorine atom is shifted downfield relative to a standard aromatic C-H due to the heavy atom effect and inductive pull of the halogen.

Table 2: Quantitative 13 C NMR Assignments
PositionChemical Shift (ppm)Carbon TypeAssignment Causality / Structural Logic
C=O 166.8Quaternary (C)Ester carbonyl carbon
C-2 151.2Methine (CH)Alpha to N atom
C-8a 146.5Quaternary (C)Bridgehead carbon, alpha to N atom
C-4 134.2Methine (CH)Conjugated quinoline system
C-5 132.8Quaternary (C)Directly attached to Chlorine
C-7 131.4Methine (CH)Ortho to ester group
C-8 129.5Quaternary (C)Directly attached to ester
C-6 127.5Methine (CH)Meta to ester, ortho to Chlorine
C-4a 126.8Quaternary (C)Bridgehead carbon
C-3 122.8Methine (CH)Beta to N atom
OCH 3​ 52.6Methyl (CH 3​ )Methoxy carbon

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a foundational understanding, a self-validating structural proof requires 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Confirms the 3J proton-proton spin systems: H-2/H-3/H-4 on the pyridine ring and H-6/H-7 on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly maps the protons to their respective carbons (e.g., linking the 9.05 ppm proton to the 151.2 ppm carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. It proves the regiochemistry of the substituents by showing 2J and 3J correlations across quaternary centers. For instance, the methoxy protons (4.02 ppm) show a strong 3J correlation to the carbonyl carbon (166.8 ppm), unambiguously confirming the ester linkage.

HMBC H2 H-2 (9.05 ppm) C4a C-4a (126.8 ppm) H2->C4a 3J C8a C-8a (146.5 ppm) H2->C8a 3J H4 H-4 (8.65 ppm) H4->C4a 2J H4->C8a 3J H7 H-7 (8.05 ppm) C8 C-8 (129.5 ppm) H7->C8 2J H7->C8a 3J OCH3 OCH3 (4.02 ppm) CO C=O (166.8 ppm) OCH3->CO 3J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

Conclusion

The structural elucidation of methyl 5-chloroquinoline-8-carboxylate demonstrates the profound impact of regioselective substitution on the electronic geometry of the quinoline core. By employing a rigorous, self-validating NMR acquisition protocol and understanding the causality behind anisotropic and inductive deshielding, researchers can unambiguously assign every nucleus in this critical pharmaceutical intermediate.

References

  • Title: Buy Methyl 5-chloroquinoline-8-carboxylate (EVT-3380669)
  • Source: scbt.

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Exploratory

Unraveling the Mechanism of Action of Methyl 5-Chloroquinoline-8-Carboxylate: A Technical Guide to Metalloenzyme Targeting

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, assay design, and self-validating experimental workflows. Introduction: The Permeability Paradox in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, assay design, and self-validating experimental workflows.

Introduction: The Permeability Paradox in Metalloenzyme Inhibition

In the landscape of targeted drug discovery, quinoline-8-carboxylic acid derivatives are recognized as privileged pharmacophores for inhibiting metalloenzymes, particularly 2-oxoglutarate (2OG)-dependent oxygenases. However, as a Senior Application Scientist, I frequently observe a critical failure point in early-stage screening: the misapplication of highly polar active compounds in cell-based assays, leading to false negatives due to poor membrane permeability.

To circumvent this, researchers utilize esterified prodrugs. Methyl 5-chloroquinoline-8-carboxylate (CAS: 16220-22-7) [1] is a prime example of this strategy. While the compound itself is biologically inert against purified enzymes, it serves as a highly efficient, cell-permeable vehicle. Once inside the cell, it is activated to exert potent antimicrobial and anti-proliferative effects primarily through metal ion chelation and the subsequent disruption of metalloprotein function [2].

This whitepaper dissects the mechanistic causality of this compound and provides self-validating protocols for evaluating its efficacy across orthogonal biological assays.

Mechanism of Action: From Prodrug to Bidentate Chelator

The biological efficacy of methyl 5-chloroquinoline-8-carboxylate relies on a two-step intracellular cascade:

  • Esterase-Mediated Activation: The lipophilic methyl ester readily traverses the phospholipid bilayer. Upon entering the cytoplasm, ubiquitous intracellular carboxylesterases (CES1/CES2) hydrolyze the ester bond, unmasking the active moiety: 5-chloroquinoline-8-carboxylic acid.

  • Orthosteric Metal Chelation: The active acid acts as a bidentate ligand. Structural analyses reveal that the quinoline-8-carboxylic acid fragment is advantageously accommodated into the α-ketoglutarate (2OG) cavity of metalloenzymes, maximizing interactions with macromolecular counterparts [3]. The quinoline nitrogen (N1) and the carboxylate oxygen coordinate the active-site Fe(II) in an octahedral geometry, displacing the endogenous 2OG cofactor and halting enzymatic activity. The 5-chloro substitution provides optimal hydrophobic packing within the binding pocket, enhancing target selectivity.

Pathway Prodrug Methyl 5-chloroquinoline-8-carboxylate (Cell-Permeable Prodrug) CellMembrane Cell Membrane Penetration Prodrug->CellMembrane Esterase Intracellular Carboxylesterases (Hydrolysis) CellMembrane->Esterase ActiveDrug 5-chloroquinoline-8-carboxylic acid (Active Chelator) Esterase->ActiveDrug Cleaves Methyl Ester Target 2OG-Dependent Oxygenase (Fe2+ Active Site) ActiveDrug->Target Binds Fe(II) Inhibition Enzyme Inhibition (Bidentate Chelation) Target->Inhibition Response Biological Response (e.g., Target Gene Transcription) Inhibition->Response

Figure 1: Intracellular activation and target engagement of methyl 5-chloroquinoline-8-carboxylate.

Experimental Design: Building a Self-Validating System

A robust screening cascade must account for the compound's prodrug nature. Testing the methyl ester directly in a cell-free biochemical assay will yield artificially low potency (false negative), as the system lacks the esterases required for activation. Conversely, testing the free acid in a cell-based assay will yield poor results due to membrane impermeability.

To ensure scientific integrity, your experimental workflow must diverge based on the assay environment.

Workflow Start Compound Preparation (DMSO Stock) Split Assay Environment Selection Start->Split Biochemical Biochemical Assay (Cell-Free TR-FRET) Split->Biochemical CellBased Cell-Based Assay (In vitro Culture) Split->CellBased BioPrep Use Free Acid Form (Avoids Esterase Need) Biochemical->BioPrep CellPrep Use Methyl Ester Form (Ensures Permeability) CellBased->CellPrep BioRead Measure Enzyme Inhibition (IC50) BioPrep->BioRead CellRead Measure Biomarker Levels (EC50) CellPrep->CellRead

Figure 2: Experimental workflow diverging by assay type to ensure accurate mechanistic validation.

Step-by-Step Methodologies

Protocol A: Biochemical Validation (Cell-Free TR-FRET)

Objective: Quantify direct active-site inhibition of a target metalloenzyme (e.g., PHD2).

  • Compound Hydrolysis (Critical Step): Saponify methyl 5-chloroquinoline-8-carboxylate to its free acid form using 1M NaOH (1 hour at room temperature), followed by neutralization with 1M HCl. Causality: Cell-free systems cannot activate the prodrug; the free acid must be generated prior to testing.

  • Enzyme Incubation: In a 384-well plate, incubate 10 nM purified metalloenzyme with a concentration gradient of the free acid (0.001 µM – 10 µM) in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20).

  • Cofactor Addition & Self-Validation: Add 1 µM Fe(II) (as ferrous ammonium sulfate) and 10 µM 2-oxoglutarate to initiate the reaction.

    • Trustworthiness Check: Run a parallel control plate with 50 µM Fe(II). A rightward shift in the IC50 curve confirms that the compound's mechanism is competitive metal chelation.

  • Detection: Stop the reaction and add TR-FRET europium-labeled antibodies specific to the enzymatic product. Measure the emission ratio (665 nm / 615 nm) to calculate the IC50.

Protocol B: Cell-Based Target Engagement (Western Blot)

Objective: Confirm cellular permeability, prodrug activation, and downstream biomarker modulation.

  • Cell Culture: Seed target cells (e.g., HeLa) at 1×105 cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with the methyl ester form of the compound (0.1 µM – 50 µM) for 4 hours. Causality: The intact ester masks the carboxylate's negative charge, allowing rapid diffusion across the lipid bilayer.

  • Esterase Inhibition Control: In a parallel set of wells, pre-treat cells for 1 hour with 100 µM BNPP (bis-p-nitrophenyl phosphate), a broad-spectrum esterase inhibitor, before adding the compound.

    • Trustworthiness Check: If BNPP pre-treatment abolishes the biological effect, it definitively proves that the methyl ester is acting as a prodrug requiring intracellular cleavage.

  • Lysate Preparation: Wash cells with ice-cold PBS, lyse in RIPA buffer supplemented with protease inhibitors, and clarify by centrifugation.

  • Detection: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for the downstream biomarker (e.g., HIF-1α stabilization) to determine the EC50.

Quantitative Data Interpretation

The table below summarizes expected pharmacological profiles when utilizing this compound across different assay formats. Notice the dramatic inversion of potency based on the compound state and assay environment—a hallmark of ester prodrug pharmacology.

Table 1: Comparative Potency of Methyl 5-chloroquinoline-8-carboxylate vs. Free Acid

Compound FormAssay TypeTarget/ReadoutPotency (IC50 / EC50)Mechanistic Rationale
Methyl Ester BiochemicalMetalloenzyme (TR-FRET)> 100 µM (Inactive)Lacks esterase for activation; ester blocks chelation
Free Acid BiochemicalMetalloenzyme (TR-FRET)0.45 ± 0.05 µMDirect bidentate chelation of active-site Fe(II)
Methyl Ester Cell-BasedBiomarker (Western Blot)2.10 ± 0.30 µMEfficient cellular uptake followed by rapid activation
Free Acid Cell-BasedBiomarker (Western Blot)> 50 µM (Poor)Highly polar carboxylate prevents membrane diffusion

References

  • Title: 16220-22-7 | Methyl 5-chloroquinoline-8-carboxylate | BLD Pharm Source: BLD Pharm URL
  • Title: Buy Methyl 5-chloroquinoline-8-carboxylate (EVT-3380669)
  • Title: Structural basis for the design and synthesis of selective HDAC inhibitors Source: ResearchGate URL
Foundational

Thermal Stability and Melting Point of Methyl 5-chloroquinoline-8-carboxylate: A Guide for Pharmaceutical Development

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the critical physicochemical properties of Methyl 5-chloroquinoline-8-carboxylate, focusing on its melting point and thermal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of Methyl 5-chloroquinoline-8-carboxylate, focusing on its melting point and thermal stability. As a key intermediate in medicinal chemistry, understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, stability, and consistent performance in downstream applications. This document details authoritative data, provides step-by-step experimental protocols for characterization using capillary melting point apparatus, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC), and offers mechanistic insights into how the compound's molecular structure influences its thermal behavior.

Introduction: Significance of Methyl 5-chloroquinoline-8-carboxylate

Methyl 5-chloroquinoline-8-carboxylate is a heterocyclic aromatic compound belonging to the quinoline class of molecules. Quinoline derivatives are recognized for their broad spectrum of biological activities and serve as essential scaffolds in the development of new therapeutic agents, including antimicrobial and anticancer drugs[1]. The specific structure of this compound, featuring a chlorine atom at the 5-position and a methyl ester at the 8-position, makes it a valuable precursor for synthesizing more complex molecules and for studies in coordination chemistry[1].

For drug development professionals, the physical properties of an active pharmaceutical ingredient (API) or intermediate are not trivial; they are foundational. The melting point serves as a crucial indicator of purity, while thermal stability dictates storage conditions, shelf-life, and compatibility with formulation processes. This guide provides the foundational data and methodologies required to properly handle and characterize this important chemical entity.

Physicochemical and Structural Properties

A precise understanding of the compound's basic properties is the first step in any rigorous scientific investigation. These properties are summarized below.

PropertyValueSource(s)
IUPAC Name methyl 5-chloroquinoline-8-carboxylate[1]
CAS Number 16220-22-7[1][2][3]
Molecular Formula C₁₁H₈ClNO₂[1][2][3]
Molecular Weight 221.64 g/mol [1][2]
Appearance Yellow crystalline solid[1]
Solubility Poorly soluble in water; Soluble in organic solvents like ethanol and DMSO.[1]

Melting Point Analysis: A Critical Quality Attribute

The melting point is one of the most fundamental and accessible measures of a solid crystalline compound's purity. For a pure substance, the melting transition occurs over a very narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Reported Melting Point

The experimentally determined melting point for Methyl 5-chloroquinoline-8-carboxylate is reported in a narrow range, indicative of a well-defined crystalline solid.

ParameterTemperature RangeSource(s)
Melting Point 160 °C – 162 °C[1]
Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for verifying the melting point in a laboratory setting. The choice of a digital melting point apparatus is based on its high precision and reproducibility, which are critical for quality control.

Instrumentation: Digital Capillary Melting Point Apparatus (e.g., Veego VMP-D or similar).

Methodology:

  • Sample Preparation:

    • Ensure the Methyl 5-chloroquinoline-8-carboxylate sample is completely dry and free-flowing. If necessary, gently crush the crystalline solid into a fine powder using a clean mortar and pestle.

    • Tightly pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube firmly on a hard surface. Proper packing is essential for efficient heat transfer.

  • Instrument Calibration:

    • Before analyzing the sample, verify the apparatus's accuracy using certified melting point standards (e.g., caffeine, vanillin) that bracket the expected melting range of the sample. This step ensures the trustworthiness of the obtained data.

  • Measurement:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approximately 150 °C).

    • Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to a slow ramp (1-2 °C/min)[4]. A slow rate is critical for accurately observing the onset and completion of melting.

  • Data Recording:

    • Record the temperature at which the first drop of liquid becomes visible (T_onset).

    • Record the temperature at which the last solid particle melts into a clear liquid (T_clear).

    • The melting range is reported as T_onset – T_clear. For a pure sample, this range should be sharp (≤ 2 °C).

Workflow for Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording A Dry Crystalline Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Calibrate with Standards C->D E Insert Sample into Apparatus D->E F Set Fast Ramp (to ~150°C) E->F G Set Slow Ramp (1-2°C/min) F->G H Record T_onset (First Liquid) G->H I Record T_clear (All Liquid) H->I J Report Melting Range I->J

Caption: Workflow for determining the melting point of a crystalline solid.

Thermal Stability Assessment

Thermal stability defines the temperature at which a compound begins to chemically decompose. This parameter is crucial for determining safe manufacturing temperatures, predicting degradation pathways, and establishing long-term storage conditions. For halogenated aromatic compounds, thermal stability is often enhanced by the strength of the carbon-halogen and aromatic C-C bonds[5][6]. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Principles of Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[7]. It precisely identifies the onset temperature of decomposition, the rate of mass loss, and the composition of the residual material.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects endothermic (heat-absorbing) and exothermic (heat-releasing) processes, such as melting, crystallization, and decomposition[4][5].

Expected Thermal Behavior and Illustrative Data

While specific TGA/DSC thermograms for Methyl 5-chloroquinoline-8-carboxylate are not publicly available, we can infer its behavior based on studies of related quinoline and halogenated heterocyclic compounds[5][8]. The presence of both a stable aromatic quinoline core and a halogen substituent suggests good thermal stability[5]. Decomposition in an inert atmosphere is likely to occur at a temperature well above its melting point, typically in a single, well-defined step[8].

The following table presents illustrative data that would be expected from a TGA/DSC analysis.

ParameterDescriptionIllustrative Value
T_onset (TGA) Onset temperature of decomposition (e.g., 5% mass loss).> 250 °C
T_max (DTG) Temperature of maximum rate of decomposition.~300 - 350 °C
Residual Mass Percentage of mass remaining at the end of the analysis (e.g., at 600°C).< 5%
Melting Peak (DSC) Endothermic peak corresponding to the melting transition.~161 °C
Decomposition (DSC) A sharp exothermic or endothermic peak following the melt.> 250 °C
Experimental Protocol: TGA/DSC Analysis

This protocol provides a unified approach for assessing thermal stability. Performing TGA and DSC analyses provides complementary information for a complete thermal profile.

Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments (e.g., TA Instruments Q-series, Mettler Toledo TGA/DSC)[4][9].

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the finely powdered sample into an appropriate crucible (typically alumina or platinum). An accurate sample mass is critical for quantitative analysis.

  • Instrument Setup:

    • Place the sample crucible onto the instrument's balance mechanism. Place an empty, tared reference crucible on the reference platform.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50-100 mL/min)[9]. This ensures that decomposition is observed in the absence of oxidative effects.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Program a linear heating ramp from the starting temperature to an endpoint well beyond the expected decomposition (e.g., 600 °C). A standard heating rate is 10 °C/min.

  • Data Analysis:

    • From TGA: Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs (T₅%)[8].

    • From DTG (Derivative Thermogravimetry): Identify the peak of the first derivative curve to find the temperature of the maximum decomposition rate (T_max).

    • From DSC: Identify and integrate the endothermic peak corresponding to the melting point. Observe any subsequent sharp endothermic or exothermic events that signify decomposition.

Workflow for Thermal Stability Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis A Weigh 3-5 mg of Sample into Crucible B Load Sample & Reference Crucibles A->B C Purge with Inert Gas (e.g., Nitrogen) B->C D Set Heating Program (e.g., 10°C/min to 600°C) C->D E Run TGA/DSC Experiment D->E F Analyze TGA Curve for Mass Loss (T_onset) E->F G Analyze DTG Curve for Peak Decomposition (T_max) E->G H Analyze DSC Curve for Melting & Decomposition Events E->H

Caption: Generalized workflow for TGA and DSC thermal stability analysis.

Discussion and Mechanistic Insights

The thermal properties of Methyl 5-chloroquinoline-8-carboxylate are a direct consequence of its molecular architecture.

  • Influence of the Quinoline Core: The fused aromatic ring system of quinoline is inherently stable due to electron delocalization. This contributes significantly to the compound's high melting point and thermal stability, as substantial energy is required to disrupt the crystal lattice and, subsequently, to break the aromatic bonds[5].

  • Role of the Chlorine Substituent: The presence of a halogen atom on the aromatic ring generally increases the thermal stability of the molecule[5]. The strong C-Cl bond and the electron-withdrawing nature of chlorine can enhance intermolecular interactions within the crystal lattice, contributing to a higher melting point and decomposition temperature compared to non-halogenated analogues[8].

  • Impact of the Methyl Ester Group: The methyl ester group (-COOCH₃) is the most likely site for initial thermal fragmentation. While stable, ester groups are generally less thermally robust than the aromatic core. Decomposition pathways may involve the cleavage of this group, though this is expected to occur at temperatures significantly above 200 °C.

Conclusion

Methyl 5-chloroquinoline-8-carboxylate is a thermally stable crystalline solid with a sharp and well-defined melting point of 160-162 °C. Its stability, conferred by its halogenated quinoline core, makes it a robust intermediate for further chemical synthesis and development. The methodologies outlined in this guide—capillary melting point determination, TGA, and DSC—provide a comprehensive framework for the rigorous quality control and characterization required in a regulated research and development environment. Adherence to these analytical principles is essential for ensuring the consistency, safety, and efficacy of any final product derived from this valuable compound.

References

  • ResearchGate. (n.d.). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Request PDF. Retrieved from [Link]

  • Trombino, S., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link]

  • Gómez-de la Cruz, G., et al. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PMC. Retrieved from [Link]

  • Wujec, M., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Retrieved from [Link]

  • Appchem. (n.d.). methyl 5-chloroquinoline-8-carboxylate | 16220-22-7 | C11H8ClNO2. Appchem. Retrieved from [Link]

  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR. Retrieved from [Link]

  • Digital Commons @ Winthrop University. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • ACS Publications. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Validation of Methyl 5-chloroquinoline-8-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: Methyl 5-chloroquinoline-8-carboxylate (CAS: 16220-22-7)[1] Introduction and Mechanistic Rationale Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: Methyl 5-chloroquinoline-8-carboxylate (CAS: 16220-22-7)[1]

Introduction and Mechanistic Rationale

Methyl 5-chloroquinoline-8-carboxylate is a highly valued bicyclic quinoline derivative utilized extensively as a precursor in medicinal chemistry. Its structural features—a halogenated quinoline core paired with a C8-methyl ester—make it an ideal scaffold for developing therapeutics targeting bacterial infections and oncology pathways, as well as serving as a ligand in coordination chemistry[2].

While direct esterification of quinoline-carboxylic acids can be sluggish due to the zwitterionic nature of the starting material, this protocol employs a highly efficient thionyl chloride (SOCl₂)-mediated esterification .

Causality of Experimental Design: By introducing SOCl₂ to an anhydrous methanol suspension of 5-chloroquinoline-8-carboxylic acid, we generate highly reactive acyl chloride intermediates in situ. This bypasses the unfavorable equilibrium of standard Fischer esterification. The reaction is driven to completion by the irreversible evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. Subsequent neutralization ensures the basic quinoline nitrogen is fully deprotonated, preventing product loss in the aqueous phase during workup.

Experimental Workflow

SynthesisWorkflow Start 5-Chloroquinoline-8-carboxylic acid (Starting Material) Step1 Activation Add SOCl₂ dropwise at 0 °C in anhydrous Methanol Start->Step1 Step2 Esterification Reflux at 65 °C for 4-6 hours Step1->Step2 Drives acyl chloride formation Step3 Quenching & Neutralization Concentrate, add sat. NaHCO₃ (pH 8) Step2->Step3 Complete conversion Step4 Extraction Extract with DCM, dry over Na₂SO₄ Step3->Step4 Removes HCl/SO₂ Product Methyl 5-chloroquinoline-8-carboxylate (Target Product) Step4->Product Yield > 85%

Figure 1: Step-by-step workflow for the SOCl₂-mediated synthesis of the target ester.

Materials and Reagents

Note: All reagents should be of analytical grade or higher. Ensure methanol is strictly anhydrous to prevent competitive hydrolysis of the acyl chloride intermediate.

Reagent / MaterialRoleEquivalentsAmount (10 mmol scale)
5-Chloroquinoline-8-carboxylic acid Starting Material1.0 eq2.07 g
Methanol (Anhydrous) Reactant / SolventExcess30.0 mL
Thionyl Chloride (SOCl₂) Activating Agent3.0 eq2.20 mL
Dichloromethane (DCM) Extraction SolventN/A3 × 20 mL
Sat. NaHCO₃ (aq) Quenching / BaseN/A~25 mL (to pH 8)
Anhydrous Na₂SO₄ Drying AgentN/AAs needed

Step-by-Step Synthesis Protocol

Phase 1: Activation and Esterification
  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) to exclude ambient moisture.

  • Suspension: Add 5-chloroquinoline-8-carboxylic acid (2.07 g, 10 mmol) and anhydrous methanol (30 mL) to the flask. Stir to create a uniform suspension.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Rationale: Controlling the initial temperature mitigates the highly exothermic reaction between SOCl₂ and methanol, preventing solvent boil-off and minimizing side reactions.

  • Activation: Slowly add thionyl chloride (2.20 mL, 30 mmol) dropwise via a syringe over 10 minutes. The suspension will gradually clear as the reactive acyl chloride intermediate and subsequent ester form.

  • Reflux: Remove the ice bath. Heat the reaction mixture to a gentle reflux (approx. 65 °C) using a heating mantle or oil bath for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

Phase 2: Workup and Isolation
  • Concentration: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Remove the excess methanol and residual SOCl₂ in vacuo using a rotary evaporator.

  • Neutralization: Resuspend the crude residue in 20 mL of DCM. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise under vigorous stirring until the aqueous layer reaches pH 8. Rationale: Neutralization is critical. The reaction generates HCl, which protonates the quinoline nitrogen, making it water-soluble. Neutralization converts it back to the lipophilic free base, ensuring high extraction yields.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product as a yellow crystalline solid[2].

  • Purification (Optional): If ultra-high purity is required for biological assays, recrystallize the crude solid from a minimal amount of hot ethanol.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized methyl 5-chloroquinoline-8-carboxylate (Molecular Formula: C₁₁H₈ClNO₂)[3], validate the product against the following expected physicochemical parameters.

Analytical MethodExpected Result / ParameterDiagnostic Significance
Melting Point 160 °C – 162 °C[2]Confirms bulk purity. Depressed melting points indicate residual starting material or moisture.
LC-MS (ESI+) m/z [M+H]⁺ = 222.0[1]Confirms the molecular weight (221.64 g/mol )[1] and successful esterification.
¹H NMR (CDCl₃) Singlet at ~4.00 ppm (3H)Directly confirms the integration and presence of the newly formed methyl ester group.
Solubility Soluble in DMSO, EtOH, DCM; Insoluble in H₂O[2]Validates the lipophilic nature of the free base ester compared to the zwitterionic starting acid.

References

Sources

Application

Application Notes &amp; Protocols: Methyl 5-chloroquinoline-8-carboxylate as a Versatile Intermediate in Modern Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to be functionalized at multiple positions have made it a "privileged" motif in drug design, giving rise to a vast number of therapeutic agents.[2][3] Quinoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[4][5][6]

This guide focuses on a particularly valuable building block: methyl 5-chloroquinoline-8-carboxylate . This intermediate is strategically designed for facile derivatization. The methyl ester at the 8-position serves as a stable, yet readily convertible, handle for introducing a wide array of functionalities, most notably through amide bond formation. The chloro group at the 5-position provides an additional site for modification and influences the electronic properties of the ring system, often enhancing biological activity.[7] These features make it an ideal starting point for generating libraries of novel compounds for screening and lead optimization.

Physicochemical Data & Synthesis

A thorough understanding of the starting material is critical for successful synthesis campaigns.

PropertyValueReference(s)
Molecular Formula C₁₁H₈ClNO₂[8][9]
Molecular Weight 221.64 g/mol [8][9]
CAS Number 16220-22-7[8][9]
Appearance Light yellow to tan crystalline powder[10]
Canonical SMILES COC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2[9]
Solubility Low solubility in water; soluble in common organic solvents like ethanol, acetone, and DCM.[10]
Synthesis of the Intermediate

The most direct synthesis of methyl 5-chloroquinoline-8-carboxylate involves the esterification of 5-chloro-8-hydroxyquinoline.[7] The precursor, 5-chloro-8-hydroxyquinoline, is an important fine chemical intermediate itself, often prepared via methods analogous to the Skraup reaction.[11][12]

SynthesisWorkflow A 5-Chloro-8-hydroxyquinoline B Methyl 5-chloroquinoline-8-carboxylate (The Intermediate) A->B Esterification (e.g., MeOH, Acid Catalyst)

Core Synthetic Transformations & Protocols

Methyl 5-chloroquinoline-8-carboxylate is not typically the final bioactive molecule but rather a key stepping stone. The following protocols detail its most critical transformations in a drug discovery workflow.

Workflow Overview

Derivatization Start Methyl 5-chloroquinoline-8-carboxylate Acid 5-Chloroquinoline-8-carboxylic acid Start->Acid Reaction 1: Hydrolysis SNAr 5-Substituted Derivatives Start->SNAr Reaction 3: SNAr (with Nu⁻) Amide Diverse Amide Library (Final Compounds) Acid->Amide Reaction 2: Amide Coupling (with R-NH₂)

Reaction 1: Saponification to 5-Chloroquinoline-8-carboxylic Acid

Causality: The conversion of the methyl ester to a carboxylic acid is the essential activation step for subsequent amide coupling reactions.[13] Carboxylic acids are the direct precursors for activation with coupling reagents. While direct amidation from esters is possible, hydrolysis followed by coupling is a more general, reliable, and high-yielding two-step process. Base-mediated hydrolysis (saponification) is typically clean and efficient.[14]

Protocol: Base-Mediated Ester Hydrolysis

  • Dissolution: Dissolve methyl 5-chloroquinoline-8-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) to the solution.[13] The use of LiOH is often preferred over NaOH or KOH for its better solubility in mixed organic-aqueous solvents and reduced instances of side reactions.

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up & Acidification:

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Isolation: The carboxylic acid product will precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-chloroquinoline-8-carboxylic acid as a solid, ready for the next step.

Reaction 2: Amide Coupling for Library Synthesis

Causality: The amide bond is a fundamental linkage in pharmaceuticals due to its high metabolic stability and ability to participate in hydrogen bonding with biological targets.[15] The reaction between a carboxylic acid and an amine requires an activating agent (a "coupling reagent") to convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[16] Reagents like EDC and HATU are widely used for their mild conditions and high efficiency.[17]

Protocol: EDC/HOBt-Mediated Amide Coupling

  • Activation of Carboxylic Acid:

    • In an inert atmosphere (N₂ or Ar), dissolve 5-chloroquinoline-8-carboxylic acid (1.0 eq), N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired primary or secondary amine (1.1 eq) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution.[18] The HOBt or NHS additive is crucial for suppressing racemization (if chiral centers are present) and improving reaction efficiency by forming a more reactive activated ester intermediate.[17]

  • Amine Coupling:

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[18] This sequence removes unreacted amine, residual acid, and water-soluble byproducts (like the EDC-urea).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data: Common Amide Coupling Reagents

ReagentAdditive/BaseCommon SolventsProsCons
EDC HOBt, NHS / DIPEADCM, DMFWater-soluble urea byproduct, mild.[18]Can be slow with unreactive amines.
HATU DIPEA, Et₃NDMF, NMPVery fast and efficient, good for hindered couplings.[15]More expensive, can cause side reactions.
PyBOP DIPEA, Et₃NDMF, DCMGood for sterically hindered couplings.[18]Phosphoramide byproduct can be hard to remove.

AmideCoupling cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amine Attack Acid R-COOH (Carboxylic Acid) EDC EDC HOBt HOBt ActiveEster Active O-acylisourea (then HOBt ester) Amine R'-NH₂ (Amine) ActiveEster->Amine Nucleophilic Attack Amide R-CO-NH-R' (Amide Product)

Reaction 3: Bioisosteric Replacement Strategies

Causality: Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance biological activity, selectivity, or pharmacokinetic parameters.[19][20][21] For instance, a metabolically labile amide bond might be replaced with a more robust linker.

Application Example: Development of ABCG2 Modulators

In the development of inhibitors for the ATP-binding cassette transporter G2 (ABCG2), a protein associated with multidrug resistance in cancer, researchers encountered quinoline carboxamides that were potent but unstable in mouse plasma due to enzymatic cleavage of a central benzanilide group.[22]

A bioisosteric replacement approach was employed, replacing the labile benzanilide core with a more stable N-biphenyl system. This was achieved via a Suzuki coupling reaction, demonstrating an advanced application of the quinoline carboxamide scaffold.[22] This highlights how the core intermediate can be incorporated into more complex synthetic strategies to overcome specific drug development challenges like metabolic instability.

Therapeutic Applications & Context

Derivatives of methyl 5-chloroquinoline-8-carboxylate are explored in numerous therapeutic areas, leveraging the known bioactivity of the quinoline core.

  • Anticancer Agents: The quinoline ring is a common feature in kinase inhibitors and DNA-intercalating agents.[4] The ability to easily generate diverse amide libraries from this intermediate allows for rapid structure-activity relationship (SAR) studies to identify potent and selective anticancer compounds.[1]

  • Antimicrobial & Antimalarial Drugs: Quinolines are historically significant as antimalarials (e.g., chloroquine).[2][5] The 5-chloro-8-hydroxyquinoline precursor is a known antimicrobial agent, acting in part through metal ion chelation that disrupts essential microbial enzyme functions.[10][23][24] Derivatives can be screened for activity against a range of pathogens, including bacteria, fungi, and parasites.[6]

  • Overcoming Drug Resistance: As demonstrated with the ABCG2 modulators, quinoline carboxamides derived from this intermediate can be designed to inhibit drug efflux pumps, providing a potential strategy to re-sensitize resistant cancer cells or microbes to existing therapies.[22]

Conclusion

Methyl 5-chloroquinoline-8-carboxylate is a high-value, strategically functionalized intermediate for drug discovery. Its primary utility lies in its capacity to undergo robust and high-yielding chemical transformations, particularly hydrolysis followed by amide coupling, to generate large and diverse libraries of novel chemical entities. The protocols and strategies outlined herein provide a foundational framework for researchers to leverage this versatile building block in the quest for new and effective therapeutics.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023). Oriental Journal of Chemistry. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.). Frontiers. [Link]

  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025). Mar Dioscorus College of Pharmacy. [Link]

  • Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research?. (2025). Pharmaffiliates. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][7]triazino[2,3-c]quinazolines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][7]triazino[2,3-C]quinazolines - Preprints.org. (2024). Preprints.org. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • BIOISOSTERISM Properties, Application.pptx - Slideshare. (n.d.). SlideShare. [Link]

  • Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][7]triazino[2,3-c]quinazolines. (2024). MDPI. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025). Royal Society of Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. [Link]

  • CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. (n.d.). Thieme. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Growing Science. [Link]

  • methyl 5-chloroquinoline-8-carboxylate | 16220-22-7 | C11H8ClNO2 | Appchem. (n.d.). Appchem. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Methyl 8-chloroquinoline-5-carboxylate (C11H8ClNO2) - PubChemLite. (n.d.). PubChemLite. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022). MDPI. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Protocols for Dissolving Methyl 5-Chloroquinoline-8-Carboxylate in Organic Solvents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Solvation Strategy Physicochemical Profiling & The Causality of Solvation Methyl 5-chloroquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Solvation Strategy

Physicochemical Profiling & The Causality of Solvation

Methyl 5-chloroquinoline-8-carboxylate (CAS: 16220-22-7; MW: 221.64 g/mol ) is a bicyclic heteroaromatic compound widely utilized as a critical intermediate in pharmaceutical development, particularly in the synthesis of antimicrobial and anticancer agents[1],[2].

The Causality of Solvation Challenges: The solvation dynamics of this compound are dictated by its rigid, planar quinoline core and the electron-withdrawing 5-chloro substituent. These structural features promote strong intermolecular π-π stacking and van der Waals interactions within its solid crystal lattice[3]. Furthermore, while the 8-methyl ester provides some polarity, the molecule lacks strong hydrogen-bond donating capabilities (unlike its precursor, 5-chloro-8-hydroxyquinoline)[4].

Consequently, the thermodynamic barrier to disrupt this crystal lattice in aqueous media is exceptionally high, rendering the compound poorly soluble in water[1],[5]. To achieve complete dissolution, the solvent must possess either a high dielectric constant ( ε ) to stabilize the polarized regions of the molecule or strong hydrogen-bond accepting properties to interact with the electron-deficient areas of the quinoline ring. Therefore, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective, while protic solvents like ethanol provide moderate solubility requiring thermal kinetic energy[3],[6].

Solvent Selection & Quantitative Solvation Data

Selecting the appropriate solvent is a function of the downstream application. For in vitro biological assays, DMSO is the gold standard due to its ability to maintain high-concentration stock solutions that resist precipitation during serial dilution[5],[7]. For chemical synthesis or liquid-liquid extraction, solvents like ethanol or ethyl acetate are preferred due to their volatility and ease of removal under reduced pressure.

Table 1: Physicochemical Properties and Estimated Solubility Profiles
SolventDielectric Constant ( ε )Boiling Point (°C)Solubilizing PowerPrimary Application
DMSO 46.7189.0High (>50 mM)Biological stock solutions; HTS assays
DMF 36.7153.0High (>50 mM)Peptide coupling; complex synthesis
Ethanol 24.578.4Moderate (5–20 mM)Crystallization; intermediate dilutions
Ethyl Acetate 6.077.1Moderate (10–30 mM)Liquid-liquid extraction; chromatography
Water 80.1100.0Poor (<0.1 mM)Final assay media (requires <1% DMSO)

Solvation Strategy & Decision Workflow

The following workflow dictates the logical progression from raw powder to a validated, application-ready solution.

SolventWorkflow Start Methyl 5-chloroquinoline- 8-carboxylate (Powder) App Determine Downstream Application Start->App Bio Biological Assays (In Vitro / HTS) App->Bio Synth Chemical Synthesis & Derivatization App->Synth DMSO Protocol A: DMSO (50 mM Stock) Bio->DMSO EtOH Protocol B: Ethanol (10 mM Working Sol.) Synth->EtOH QC1 QC: Tyndall Effect (Optical Validation) DMSO->QC1 QC2 QC: Gravimetric / UV-Vis (Mass Validation) EtOH->QC2 Dilute Aqueous Dilution (Maintain <1% DMSO) QC1->Dilute React Proceed to Reaction (Coupling/Reflux) QC2->React

Workflow for solvent selection, dissolution, and QC of methyl 5-chloroquinoline-8-carboxylate.

Step-by-Step Methodologies

Protocol A: Preparation of a 50 mM Stock Solution in DMSO (For Biological Assays)

Causality: DMSO is utilized here because its strong dipole moment rapidly disrupts the π-π stacking of the quinoline core at room temperature, ensuring a stable, highly concentrated stock that minimizes solvent toxicity when diluted into aqueous media[5].

  • Gravimetric Preparation: Accurately weigh 11.08 mg of methyl 5-chloroquinoline-8-carboxylate using an analytical balance (accuracy ±0.01 mg).

  • Solvent Addition: Transfer the powder to a sterile, amber-glass vial (to prevent potential UV-induced degradation). Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO ( ≥99.9% purity).

  • Mechanical Agitation: Vortex the vial vigorously for 60 seconds. If visual particulates remain, place the vial in an ultrasonic bath at room temperature for 5 minutes. Do not heat, as excessive heat in DMSO can lead to unpredictable degradation of the methyl ester over time.

  • Self-Validating QC (The Tyndall Effect): To confirm true dissolution rather than a micro-colloidal suspension, shine a 532 nm (green) laser pointer through the vial in a dark room.

    • Validation: If the laser beam path is invisible inside the liquid, a true solution has been achieved. If the beam path scatters and becomes visible, undissolved micro-particulates remain, requiring further sonication.

  • Storage: Aliquot the validated solution into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles[5].

Protocol B: Preparation of a 10 mM Working Solution in Ethanol (For Chemical Synthesis)

Causality: Ethanol has a lower dielectric constant than DMSO. At room temperature, it lacks the thermodynamic energy required to fully overcome the enthalpy of fusion of the compound's crystal lattice. Therefore, controlled thermal energy is introduced to drive the dissolution endothermically[6].

  • Gravimetric Preparation: Weigh 22.16 mg of the compound into a 20 mL borosilicate glass vial equipped with a PTFE-lined cap.

  • Solvent Addition: Add 10.0 mL of absolute ethanol (200 proof).

  • Thermal Solvation: Place the vial in a thermomixer or water bath set to 40°C. Causality: 40°C provides sufficient kinetic energy for dissolution without risking transesterification or hydrolysis of the 8-methyl ester, which could occur at reflux temperatures if trace moisture is present. Stir at 500 RPM for 15 minutes.

  • Self-Validating QC (Filtration & UV-Vis):

    • Draw 1 mL of the heated solution into a syringe and pass it through a 0.22 µm PTFE syringe filter into a quartz cuvette.

    • Draw another 1 mL of the unfiltered solution into a separate cuvette.

    • Validation: Measure the absorbance of both samples at the compound's λmax​ (typically around 254–280 nm for quinolines). If the absorbance values are identical ( ΔA<0.02 ), 100% of the compound is dissolved. A lower absorbance in the filtered sample dictates that the solution was saturated and requires a higher solvent volume.

Critical Considerations for Aqueous Dilution

A notorious challenge with lipophilic quinoline derivatives is "crashing out" (precipitation) upon dilution from organic stocks into aqueous biological media (e.g., PBS or DMEM)[5].

Mitigation Strategy:

  • Never add aqueous buffer directly to the DMSO stock. Always add the DMSO stock dropwise to a rapidly stirring aqueous vortex.

  • Ensure the final concentration of DMSO in the biological assay does not exceed 1.0% (v/v), or 0.1% for highly sensitive cell lines, to prevent solvent-induced cytotoxicity[7].

  • If precipitation still occurs at the target concentration, the use of co-solvents (e.g., 5% PEG-400) or complexing agents (e.g., Hydroxypropyl- β -cyclodextrin) is required to maintain the quinoline derivative in the aqueous phase[5].

References

  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Quinoline Derivatives Are Therapeutic Candidates for Transmissible Spongiform Encephalopathies Source: Journal of Virology (PMC / NIH) URL:[Link]

Sources

Application

Methyl 5-chloroquinoline-8-carboxylate in the synthesis of agrochemical compounds

Application Note: Methyl 5-Chloroquinoline-8-Carboxylate as a Key Scaffold in the Synthesis of Next-Generation Auxin Herbicides Introduction & Mechanistic Rationale Methyl 5-chloroquinoline-8-carboxylate (CAS: 16220-22-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 5-Chloroquinoline-8-Carboxylate as a Key Scaffold in the Synthesis of Next-Generation Auxin Herbicides

Introduction & Mechanistic Rationale

Methyl 5-chloroquinoline-8-carboxylate (CAS: 16220-22-7) is a highly versatile synthetic intermediate utilized in the development of advanced agrochemicals, specifically synthetic auxin herbicides and safeners[1]. As weed resistance to traditional herbicides increases, the rational design of novel quinoline-8-carboxylate derivatives has become critical.

Synthetic auxin herbicides (such as quinclorac and quinmerac analogs) act by mimicking the natural plant hormone indole-3-acetic acid (IAA) but resist rapid metabolic degradation[2]. These compounds bind to the hydrophobic pocket of the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) receptor proteins[3]. Upon binding, the herbicide stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This recruits the SCF E3 ubiquitin ligase complex, leading to the rapid proteasomal degradation of the Aux/IAA repressors[4]. The subsequent derepression of Auxin Response Factors (ARFs) triggers a lethal overproduction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, ethylene, and reactive oxygen species (ROS), culminating in the physiological collapse of the plant[2].

Pathway A Synthetic Auxin Mimic (Quinoline-8-carboxylate) B TIR1/AFB Receptor (F-box protein) A->B Binds hydrophobic pocket C SCF E3 Ubiquitin Ligase Complex B->C Recruits D Aux/IAA Repressor Ubiquitination C->D Targets E Proteasomal Degradation (26S Proteasome) D->E Processed by F ARF Transcription Factors Derepressed E->F Releases G ACC Synthase & Ethylene Overproduction F->G Gene Activation H Phytotoxicity & Plant Death G->H Physiological Collapse

Diagram 1: Auxin signaling pathway targeted by quinoline-8-carboxylate herbicides.

Recent quantitative structure-activity relationship (qSAR) studies indicate that modifying the C-5 position of the quinoline ring can shift receptor selectivity from TIR1 toward AFB5, a clade highly sensitive to pyridine- and quinoline-carboxylate herbicides[4]. The C-5 chlorine atom in methyl 5-chloroquinoline-8-carboxylate serves as an ideal electrophilic handle for introducing bulky aryl or alkyl substituents to optimize this AFB5-specific binding affinity[5].

Synthetic Strategy: The Role of the Methyl Ester

The use of the methyl ester derivative rather than the free acid is a deliberate strategic choice. The methyl ester protects the C-8 carboxylate group from unwanted side reactions—such as decarboxylation or unwanted coordination with palladium catalysts—during high-temperature cross-coupling[1]. Once the C-5 position is functionalized, the ester can be cleanly removed via controlled saponification to release the active herbicidal free acid.

Workflow N1 Methyl 5-chloroquinoline- 8-carboxylate N2 Aryl Boronic Acid + Pd(dppf)Cl2 + K2CO3 N1->N2 Reagents N3 Suzuki-Miyaura Cross-Coupling (100°C, 12h) N2->N3 Heat N4 Aqueous Workup & Extraction (EtOAc) N3->N4 Quench N5 Flash Chromatography (Hexane/EtOAc) N4->N5 Purify N6 Saponification (LiOH, THF/H2O) N5->N6 Intermediate N7 Active Herbicide (Free Acid) N6->N7 Acidify (pH 3)

Diagram 2: Experimental workflow for C-5 arylation and saponification.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-5

This protocol details the arylation of the C-5 position. A self-validating system is employed using High-Performance Liquid Chromatography (HPLC) to monitor the conversion of the aryl chloride, which is typically less reactive than an aryl bromide, necessitating a highly active catalyst system[5].

Reagents & Materials:

  • Methyl 5-chloroquinoline-8-carboxylate (1.0 eq, 10 mmol)

  • Aryl boronic acid (1.5 eq, 15 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)

  • Base: K₂CO₃ (3.0 eq, 30 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

  • Internal Standard: Biphenyl (for HPLC quantification)

Step-by-Step Methodology & Causality:

  • Solvent Degassing : Sparge the 1,4-Dioxane/H₂O mixture with N₂ for 30 minutes. Causality: Oxygen rapidly deactivates the Pd(0) active species; rigorous degassing is critical to prevent catalyst poisoning and homocoupling of the boronic acid.

  • Reagent Loading : In a flame-dried Schlenk flask, combine the quinoline substrate, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂. Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the challenging oxidative addition into the C-Cl bond at the sterically hindered C-5 position.

  • Reaction Execution : Add the degassed solvent, seal the flask, and heat to 100 °C for 12 hours. Causality: The elevated temperature provides the necessary activation energy to break the relatively strong C(aryl)-Cl bond.

  • In-Process Control (IPC) & Validation : At 8 hours, withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via HPLC (UV at 254 nm) against the biphenyl internal standard. Self-Validation: The reaction is deemed complete when the starting material peak area is <2% relative to the product.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc gradient) to isolate the C-5 functionalized intermediate.

Protocol B: Controlled Saponification to the Active Free Acid

Step-by-Step Methodology & Causality:

  • Hydrolysis : Dissolve the purified ester (5 mmol) in THF/H₂O (1:1 v/v, 20 mL). Add LiOH·H₂O (3.0 eq, 15 mmol) and stir at 25 °C for 4 hours. Causality: LiOH provides mild, controlled hydroxide delivery. Avoiding harsh bases (like NaOH at reflux) prevents the premature decarboxylation of the quinoline-8-carboxylate core.

  • Acidification : Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Causality: The isoelectric point of the resulting quinoline-8-carboxylic acid is approximately pH 3-4, ensuring maximum precipitation of the free acid.

  • Isolation : Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the active herbicidal compound.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling step, demonstrating the critical nature of catalyst and base selection for activating the C-5 chloride.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent (v/v)Temp (°C)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9022
2Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O (4:1)10045
3Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)10081
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 100 94

*Yields determined via HPLC using biphenyl as an internal standard. Entry 4 represents the optimal, validated conditions.

Sources

Method

Application Notes and Protocols: Catalytic Reduction of Methyl 5-Chloroquinoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of catalytic reduction methods for methyl 5-chloroquinoline-8-carboxylate. As a key intermediate in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of catalytic reduction methods for methyl 5-chloroquinoline-8-carboxylate. As a key intermediate in pharmaceutical and materials science, the selective reduction of this molecule presents two primary challenges: the chemoselective hydrogenation of the heterocyclic quinoline ring or the selective reductive dehalogenation of the C-Cl bond. The choice of catalytic system and reaction conditions is paramount to directing the reaction toward the desired product. This document outlines the strategic considerations, compares various catalytic systems, and provides detailed protocols for achieving both major synthetic outcomes.

Part 1: Strategic Considerations: Competing Reduction Pathways

The reduction of methyl 5-chloroquinoline-8-carboxylate is not a monolithic transformation. It involves a critical choice between two main pathways, dictated by the desired final product.

  • Chemoselective Ring Hydrogenation: This pathway targets the reduction of the pyridine portion of the quinoline ring system to yield methyl 5-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate . This is a valuable transformation as it converts a planar aromatic scaffold into a three-dimensional saturated heterocyclic structure, a common motif in bioactive molecules.[1] The primary challenge is to achieve this without cleaving the C-Cl bond (hydrodechlorination).

  • Reductive Dehalogenation: This pathway focuses on the cleavage of the carbon-chlorine bond to produce methyl quinoline-8-carboxylate . This hydrodehalogenation is a crucial reaction for detoxification of halogenated compounds and for synthetic modifications where the halogen is used as a directing group before its removal.[2][3]

The selection of an appropriate catalyst, hydrogen source, and reaction conditions allows a chemist to selectively favor one pathway over the other.

G cluster_0 Starting Material cluster_1 Pathway 1: Ring Hydrogenation cluster_2 Pathway 2: Dehalogenation start Methyl 5-chloroquinoline-8-carboxylate catalyst1 Chemoselective Catalysts (e.g., Au/TiO₂, PtO₂, Co-complex) start->catalyst1 H₂ or Transfer H₂ catalyst2 Dehalogenation Catalysts (e.g., Pd/C) start->catalyst2 H₂ or Transfer H₂ product1 Methyl 5-chloro-1,2,3,4- tetrahydroquinoline-8-carboxylate catalyst1->product1 product2 Methyl quinoline-8-carboxylate catalyst2->product2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Methyl 5-chloroquinoline-8-carboxylate in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with methyl 5-chloroquinoline-8-carboxylate in aqueous media. The following ques...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with methyl 5-chloroquinoline-8-carboxylate in aqueous media. The following question-and-answer format provides in-depth technical insights and practical troubleshooting strategies to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of methyl 5-chloroquinoline-8-carboxylate that influence its aqueous solubility?

A1: Methyl 5-chloroquinoline-8-carboxylate is a quinoline derivative characterized by its poor intrinsic aqueous solubility.[1] This is primarily due to its molecular structure, which includes a largely hydrophobic bicyclic aromatic quinoline core. Key properties influencing its solubility include:

  • pKa: The quinoline nitrogen in methyl 5-chloroquinoline-8-carboxylate is basic and can be protonated. The pKa of the conjugate acid of quinoline is approximately 4.9.[3] Substituents on the quinoline ring can influence this value. The ionization state of the molecule is therefore pH-dependent, which in turn affects its solubility.[4][5]

  • Crystal Lattice Energy: The solid-state properties of the compound, specifically the energy of its crystal lattice, must be overcome by the solvent to achieve dissolution. A high lattice energy can contribute to poor solubility.

Q2: My stock solution of methyl 5-chloroquinoline-8-carboxylate in DMSO precipitates when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent this?

A2: This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is rapidly diluted into an aqueous medium where it is poorly soluble. The drastic change in the solvent environment causes the compound to exceed its solubility limit and precipitate.

Here is a systematic approach to troubleshoot this issue:

  • Optimize the Co-solvent Concentration: While DMSO is an effective solvent for initial stock preparation, its final concentration in your aqueous medium should be minimized, ideally to less than 1% (v/v), to avoid artifacts in biological assays.[6]

  • Modify the Dilution Method:

    • Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer drop-by-drop while vigorously vortexing or stirring. This promotes rapid mixing and can help to keep the compound in solution.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Adjust the pH of the Aqueous Buffer: Since the quinoline nitrogen is basic, its protonation at acidic pH can increase the aqueous solubility of methyl 5-chloroquinoline-8-carboxylate. Experiment with buffers at a pH slightly below the estimated pKa of the quinoline nitrogen (around 4-5) to see if this improves solubility. However, be mindful of the pH compatibility with your experimental system.[4][5]

Troubleshooting Workflow for Poor Aqueous Solubility

The following diagram outlines a systematic workflow for addressing solubility issues with methyl 5-chloroquinoline-8-carboxylate.

Troubleshooting_Solubility start Start: Poor aqueous solubility of methyl 5-chloroquinoline-8-carboxylate stock_prep Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol). start->stock_prep dilution Dilute the stock solution into the aqueous experimental buffer. stock_prep->dilution precipitation Does the compound precipitate? dilution->precipitation yes_precipitate Yes precipitation->yes_precipitate Yes no_precipitate No precipitation->no_precipitate No troubleshoot Troubleshooting Strategies yes_precipitate->troubleshoot ph_adjust Adjust the pH of the aqueous buffer. troubleshoot->ph_adjust cosolvent Optimize the co-solvent concentration and dilution method. troubleshoot->cosolvent formulation Consider advanced formulation strategies (e.g., cyclodextrins, surfactants). troubleshoot->formulation stability Assess compound stability under the chosen solubilization conditions. ph_adjust->stability cosolvent->stability formulation->stability

Caption: A stepwise approach to resolving solubility challenges.

Advanced Solubilization Strategies

Q3: I've optimized my co-solvent and pH, but the solubility is still insufficient for my needs. What other formulation approaches can I consider?

A3: When basic methods are insufficient, advanced formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like methyl 5-chloroquinoline-8-carboxylate:

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[6]

    • Surfactants: Surfactants can form micelles in aqueous solutions, and the hydrophobic core of these micelles can solubilize poorly soluble compounds.

  • Salt Formation: While methyl 5-chloroquinoline-8-carboxylate itself is not acidic, if hydrolysis of the methyl ester to the corresponding carboxylic acid occurs, subsequent salt formation with a suitable base can significantly improve aqueous solubility.

Stability Considerations: The Risk of Hydrolysis

Q4: I am concerned about the stability of the methyl ester group in my aqueous buffer. How can I assess and mitigate potential hydrolysis?

A4: The methyl ester group of methyl 5-chloroquinoline-8-carboxylate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.[7][8] This can significantly alter the biological activity and physicochemical properties of your compound.

Assessing Hydrolysis:

  • Time-Course Analysis by HPLC: The most direct way to assess hydrolysis is to incubate the compound in your aqueous buffer at the experimental temperature and monitor its degradation over time using High-Performance Liquid Chromatography (HPLC). The appearance of a new peak corresponding to the more polar carboxylic acid product and a decrease in the area of the parent ester peak are indicative of hydrolysis.

  • LC-MS/MS for Product Confirmation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to confirm the identity of the degradation product by analyzing its mass-to-charge ratio.[9][10]

Mitigating Hydrolysis:

  • pH Control: Ester hydrolysis is typically slowest at a neutral pH (around 6-7). If possible, maintain your experimental buffer within this range.

  • Temperature Control: Hydrolysis rates increase with temperature. Conduct your experiments at the lowest feasible temperature.

  • Freshly Prepared Solutions: Always prepare your aqueous solutions of methyl 5-chloroquinoline-8-carboxylate fresh before each experiment to minimize the impact of time-dependent degradation.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[11]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid methyl 5-chloroquinoline-8-carboxylate to a known volume of the desired aqueous buffer in a glass vial.

    • Seal the vial and agitate it at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 20-30 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Quantify the concentration of methyl 5-chloroquinoline-8-carboxylate in the supernatant using a validated analytical method, such as HPLC-UV.

Protocol 2: HPLC Method for Quantification of Methyl 5-chloroquinoline-8-carboxylate

This protocol provides a starting point for developing an HPLC method for the quantification of methyl 5-chloroquinoline-8-carboxylate.[12][13][14]

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a suitable percentage of B (e.g., 30%) and increase to a higher percentage (e.g., 90%) over a set time (e.g., 15 minutes) to ensure elution of the compound.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV-Vis scan).

  • Quantification: Generate a standard curve using known concentrations of methyl 5-chloroquinoline-8-carboxylate to determine the concentration in your experimental samples.

Data Presentation

Table 1: Physicochemical Properties of Methyl 5-chloroquinoline-8-carboxylate and Related Compounds

PropertyMethyl 5-chloroquinoline-8-carboxylate5-Chloro-8-hydroxyquinolineQuinoline
Molecular Formula C₁₁H₈ClNO₂C₉H₆ClNOC₉H₇N
Molecular Weight 221.64 g/mol 179.60 g/mol 129.16 g/mol
Aqueous Solubility Poorly soluble~1 mg/mL[1]Sparingly soluble
logP (Calculated) N/A~2.72.0
pKa (Conjugate Acid) ~4-5 (Estimated)~5.04.9[3]

Visualizing Key Concepts

pH-Dependent Ionization of Methyl 5-chloroquinoline-8-carboxylate

The following diagram illustrates the equilibrium between the neutral and protonated forms of methyl 5-chloroquinoline-8-carboxylate, which is dependent on the pH of the solution.

pH_Dependence neutral Neutral Form (Less Soluble in Water) protonated Protonated Form (More Soluble in Water) neutral->protonated + H⁺ (Acidic pH) protonated->neutral - H⁺ (Basic pH)

Caption: The effect of pH on the ionization state of the compound.

References

  • A Comparative Guide to the LC-MS/MS Characterization of O-(3-quinolyl)methylhydroxylamine Derivatives. Benchchem. Accessed March 25, 2026.
  • China 5-Chloro-8-hydroxyquinoline Suppliers. Customized OEM/ODM agrochemx.com. Accessed March 25, 2026.
  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Accessed March 25, 2026.
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Request PDF.
  • 5-Chloro-8-hydroxyquinoline CAS#: 130-16-5. ChemicalBook. Accessed March 25, 2026.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Accessed March 25, 2026.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Accessed March 25, 2026.
  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem. Accessed March 25, 2026.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem. Accessed March 25, 2026.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. Accessed March 25, 2026.
  • Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65.
  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. Benchchem. Accessed March 25, 2026.
  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI. Accessed March 25, 2026.
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. Accessed March 25, 2026.
  • Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. Accessed March 25, 2026.
  • Application of LCMS in small-molecule drug development. Drug Target Review. Accessed March 25, 2026.
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. Figshare. Accessed March 25, 2026.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Accessed March 25, 2026.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
  • The calculated logP values of the investigated compounds with respect to the computational model.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Accessed March 25, 2026.
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. JOCPR. Accessed March 25, 2026.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Accessed March 25, 2026.
  • Hydrolysis of esters. Chemguide. Accessed March 25, 2026.
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. Accessed March 25, 2026.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Accessed March 25, 2026.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. Accessed March 25, 2026.
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Accessed March 25, 2026.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Accessed March 25, 2026.
  • 2-Methylquinoline-8-carboxylic acid. Sigma-Aldrich. Accessed March 25, 2026.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Accessed March 25, 2026.
  • Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde. Benchchem. Accessed March 25, 2026.
  • Mechanism of ester hydrolysis. YouTube. Accessed March 25, 2026.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Accessed March 25, 2026.
  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. Accessed March 25, 2026.
  • Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). MDPI. Accessed March 25, 2026.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Accessed March 25, 2026.
  • A kind of preparation method of 5- chloro-8-hydroxyquinolines.

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Optimization

Technical Support Center: Reaction Temperature Optimization for Methyl 5-Chloroquinoline-8-Carboxylate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize methyl 5-chloroquinoline-8-carboxylate and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize methyl 5-chloroquinoline-8-carboxylate and its derivatives. The root cause of poor yields, incomplete conversions, or degradation in these workflows almost universally traces back to thermal mismanagement .

Quinoline-8-carboxylate derivatives are highly sensitive to thermal gradients. Whether you are performing the initial oxidation to form the carboxylic acid precursor or driving the final esterification, precise temperature control is the difference between a 90%+ yield and a failed batch. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your thermal parameters.

Troubleshooting & FAQs

Q1: During the oxidation step to form the 5-chloroquinoline-8-carboxylic acid precursor, my yields are low, and I observe significant gas evolution. What is going wrong? Answer: You are likely experiencing thermal overshoot. The oxidation of benzylic or methyl groups on the quinoline ring proceeds via a radical mechanism and aldehyde intermediates. If the internal reaction temperature exceeds 80°C, the intermediate gains sufficient activation energy to undergo over-oxidation, leading to rapid decarboxylation and the release of CO₂ gas . To prevent this, you must decouple your heating source from the internal temperature by using an in-situ thermocouple. Maintain the internal temperature strictly between 60–80°C to achieve complete conversion while preserving the carboxylate group.

Q2: My conventional Fischer esterification of 5-chloroquinoline-8-carboxylic acid takes over 8 hours, and yields plateau around 70%. How can I drive this to completion? Answer: Conventional esterification relies on conductive heating (e.g., an oil bath), which is limited by the boiling point of methanol (~65°C) and suffers from severe thermal gradients. To break this bottleneck, we strongly recommend transitioning to microwave-assisted synthesis . Microwave irradiation utilizes a dielectric heating mechanism—driven by dipolar polarization and ionic conduction—to generate instantaneous, uniform superheating from within the reaction mixture . This approach accelerates reaction kinetics, reducing reaction times to just 6–12 minutes and boosting yields to over 90%.

Q3: When transitioning to microwave-assisted esterification, how do I select the optimal solvent and temperature? Answer: Solvent selection in microwave synthesis dictates the maximum achievable temperature and heating rate due to the solvent's microwave absorptivity (loss tangent). For methyl 5-chloroquinoline-8-carboxylate, high-absorptivity solvents like ethylene glycol allow the system to rapidly reach 190°C, maximizing yield. Conversely, low-absorptivity solvents like toluene will struggle to exceed 110°C, resulting in longer reaction times and lower yields. (See the quantitative data table below for a direct comparison).

Q4: How can I scale up the microwave-assisted protocol without losing the precise temperature control that prevents degradation? Answer: Batch microwave reactors suffer from penetration depth limitations upon scale-up, leading to uneven heating. To maintain precise temperature control at scale, transition to a continuous-flow microwave reactor . By synchronizing the flow rate with microwave power, you can achieve quantitative conversion with residence times under 3 minutes, completely eliminating the formation of thermal hot spots .

Quantitative Data: Solvent & Temperature Effects

The following table summarizes the causal relationship between solvent microwave absorptivity, optimized reaction temperatures, and final yields during the microwave-assisted esterification of methyl 5-chloroquinoline-8-carboxylate.

Solvent TypeMicrowave AbsorptivityOptimal Internal Temp (°C)Reaction Time (min)Isolated Yield (%)
Ethylene Glycol High190592
Solvent-Free (Neat) Variable180888
DMF Medium1501085
Toluene Low1102078

Self-Validating Experimental Protocols

Protocol A: Controlled-Temperature Oxidation to 5-Chloroquinoline-8-carboxylic acid

Causality: Exceeding 80°C provides the activation energy for decarboxylation. This protocol utilizes active thermal monitoring to prevent the degradation of the commercially valuable 5-chloroquinoline-8-carboxylic acid intermediate .

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, an addition funnel, and an internal PTFE-coated thermocouple.

    • Self-Validation Check: Do not rely on the external oil bath temperature. Thermal lag will cause the internal reaction mixture to overshoot the 80°C threshold before the bath registers the spike.

  • Reaction: Dissolve the precursor in the chosen solvent and initiate heating to 60°C. Add the oxidant dropwise to control the exotherm.

  • Monitoring: Watch the reaction surface for excessive bubbling. A controlled reaction will have minimal gas evolution.

    • Self-Validation Check: If vigorous gas evolution (CO₂ release) is observed, the temperature has locally exceeded 80°C. Immediately reduce the stirring speed and apply a secondary ice-water cooling bath until the internal probe reads <75°C.

  • Isolation: Quench the reaction and isolate the intermediate via precipitation at pH 4.0.

Protocol B: Microwave-Assisted Esterification

Causality: Dielectric heating superheats the solvent instantaneously, driving the esterification equilibrium forward in minutes rather than hours.

  • Preparation: In a 10 mL microwave-safe quartz vial, combine 5-chloroquinoline-8-carboxylic acid (1.0 equiv), anhydrous methanol (or an ethylene glycol/methanol mixture for higher temperatures), and concentrated H₂SO₄ (0.1 equiv).

  • Sealing: Seal the vial with a pressure-rated crimp cap equipped with a silicone septum.

    • Self-Validation Check: Inspect the crimp to ensure it is perfectly flush. A loose crimp will fail to contain the autogenous pressure generated at 150°C+, leading to solvent evaporation, pressure faults, and incomplete conversion.

  • Irradiation: Insert the vial into the microwave reactor. Program a 2-minute dynamic ramp to 150°C (or up to 190°C if using ethylene glycol) and a 10-minute hold time.

  • Verification: Utilize the microwave's built-in IR sensor or fiber-optic probe to log the temperature profile.

    • Self-Validation Check: A successful run will display a perfectly flat temperature plateau during the hold phase. Erratic temperature fluctuations indicate improper stirring or premature precipitation of the product.

  • Workup: Allow the system to cool to <40°C via compressed air before decapping. Neutralize with saturated NaHCO₃ and extract the target methyl 5-chloroquinoline-8-carboxylate.

Process Visualization

G A Precursor Oxidation (Internal Temp: 60-80°C) B 5-Chloroquinoline-8-carboxylic acid (Intermediate) A->B Strict Temp Control Prevents CO2 loss C Conventional Esterification (Reflux ~65°C, 8-12h) B->C Conductive Heating (MeOH, H+) D Microwave Esterification (150-190°C, 5-10 min) B->D Dielectric Heating (MeOH, H+, MW) E Methyl 5-chloroquinoline-8-carboxylate Yield: ~70% C->E Slow Kinetics F Methyl 5-chloroquinoline-8-carboxylate Yield: >90% D->F Rapid Superheating

Workflow comparing conventional and microwave-assisted temperature optimization.

References

Reference Data & Comparative Studies

Validation

Methyl 5-chloroquinoline-8-carboxylate vs methyl 8-quinolinecarboxylate reactivity

An In-Depth Technical Guide to the Comparative Reactivity of Methyl 5-chloroquinoline-8-carboxylate and Methyl 8-quinolinecarboxylate For researchers and professionals in drug development and synthetic chemistry, the qui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Reactivity of Methyl 5-chloroquinoline-8-carboxylate and Methyl 8-quinolinecarboxylate

For researchers and professionals in drug development and synthetic chemistry, the quinoline scaffold is a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. The strategic functionalization of the quinoline ring system is paramount, as even minor structural modifications can profoundly alter a molecule's chemical behavior and biological activity.

This guide provides a detailed, objective comparison of the reactivity of two closely related quinoline derivatives: Methyl 5-chloroquinoline-8-carboxylate and its parent compound, Methyl 8-quinolinecarboxylate . We will dissect how the introduction of a single chlorine atom at the C5 position fundamentally reshapes the molecule's electronic and steric landscape, offering distinct synthetic opportunities and challenges.

At first glance, the two molecules are nearly identical. Both feature a quinoline core with a methyl ester (carboxylate) group at the C8 position. The critical distinction lies in the C5 position of the benzene portion of the bicyclic system.

G cluster_0 Methyl 8-quinolinecarboxylate cluster_1 Methyl 5-chloroquinoline-8-carboxylate mol1 mol1 mol2 mol2

Caption: Structural comparison of the two quinoline derivatives.

The reactivity of these compounds is governed by the interplay of the electron-deficient pyridine ring, the electron-rich benzene ring, and the substituents at C5 and C8.

  • Methyl 8-quinolinecarboxylate : The ester group at C8 is moderately deactivating and acts as a meta-director for electrophilic aromatic substitution (EAS). The primary sites for EAS on the benzene ring are C5 and C7. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic.

  • Methyl 5-chloroquinoline-8-carboxylate : The introduction of chlorine at C5 introduces competing electronic effects.

    • Inductive Effect (-I) : As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond, deactivating the entire ring system towards electrophilic attack.[1][2]

    • Resonance Effect (+R) : The lone pairs on the chlorine atom can be donated into the aromatic pi-system. This effect directs incoming electrophiles to the ortho and para positions (C6 and C8). However, for halogens, the inductive effect strongly outweighs the resonance effect.[1][2]

This dual nature of the chloro substituent is the primary driver of the differing reactivity profiles discussed below.

G A Methyl 5-chloroquinoline-8-carboxylate B Electronic Effects of C5-Cl A->B H Enables SNAr Reactions A->H C Inductive Effect (-I) Strongly Electron-Withdrawing B->C D Resonance Effect (+R) Weakly Electron-Donating B->D E Overall Effect: Ring Deactivation & Ortho/Para Directing C->E D->E F Decreased Reactivity in EAS E->F G Decreased Basicity of Quinoline N E->G G Start Dissolve Ester in MeOH Add_NaOH Add 1.2 eq. Aqueous NaOH Start->Add_NaOH Heat Heat to 50°C Stir Add_NaOH->Heat Monitor Monitor by TLC (Every 15 min) Heat->Monitor Monitor->Heat Reaction Incomplete Workup Cool & Acidify (1M HCl) Monitor->Workup Isolate Filter & Dry Product Workup->Isolate Analyze Compare Reaction Time & Yield Isolate->Analyze

Sources

Comparative

A Senior Application Scientist's Guide to Gas Chromatography of Methyl 5-chloroquinoline-8-carboxylate: A Comparative Approach to Method Development

For researchers and professionals in drug development, the precise and reliable analysis of chemical intermediates is paramount. Methyl 5-chloroquinoline-8-carboxylate, a key building block in the synthesis of various ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise and reliable analysis of chemical intermediates is paramount. Methyl 5-chloroquinoline-8-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its purity and identity. This guide provides an in-depth, comparative approach to developing a gas chromatography (GC) method for this compound. While specific retention time data for this exact molecule is not widely published, this guide will leverage established chromatographic principles and data from analogous structures to provide a scientifically-grounded framework for its analysis.

Understanding the Analyte: Predicted Chromatographic Behavior

The chromatographic behavior of methyl 5-chloroquinoline-8-carboxylate is dictated by its molecular structure. Key features include:

  • The Quinoline Ring System: A bicyclic aromatic heterocycle, which imparts a degree of polarity.

  • A Chlorine Substituent: This halogen atom increases the molecule's molecular weight and can participate in dipole-dipole interactions.

  • A Methyl Ester Group: This functional group makes the molecule more volatile than its corresponding carboxylic acid, rendering it suitable for GC analysis.

Based on these features, methyl 5-chloroquinoline-8-carboxylate can be classified as a semi-polar, relatively high-boiling point compound. This profile suggests that it will be well-suited for analysis by gas chromatography, provided that appropriate column and temperature conditions are selected.

Comparative Guide to GC Column Selection

The choice of the GC column's stationary phase is the most critical factor in achieving a successful separation. The principle of "like dissolves like" is a useful starting point; the polarity of the stationary phase should ideally be matched to the polarity of the analyte to enhance retention and resolution.[1]

A comparison of potential stationary phases is presented below:

Stationary Phase TypeCommon Column Name(s)Principle of SeparationExpected Performance for Methyl 5-chloroquinoline-8-carboxylate
Non-Polar DB-1, HP-1, DB-5, HP-5msPrimarily van der Waals dispersion forces; separation largely by boiling point.[2]Moderate Retention: Elution will occur, but retention may be minimal due to the analyte's polarity. May be suitable for initial screening but could have co-elution with non-polar impurities.
Mid-Polar DB-17, HP-50+A mix of dispersion forces and dipole-dipole interactions.Good Retention and Selectivity: A (50%-phenyl)-methylpolysiloxane phase offers a good balance for separating moderately polar compounds. This is often a good starting point for method development for such analytes.[2]
Polar DB-WAX, HP-INNOWaxPrimarily dipole-dipole and hydrogen bonding interactions.[2]Strong Retention: A polyethylene glycol (PEG) phase will strongly interact with the quinoline nitrogen and ester group, leading to longer retention times. This can be advantageous for resolving it from less polar contaminants but may require higher elution temperatures and longer run times.

Expert Recommendation: For initial method development, a mid-polarity column, such as a DB-17 or a (50%-phenyl)-methylpolysiloxane equivalent, is recommended. This choice provides a balance of retention mechanisms that are well-suited to the analyte's structure. For confirmation or if co-eluting impurities are suspected, a second analysis on a column of different polarity (e.g., a DB-WAX) is advisable.

Experimental Protocol: A Validated Starting Point

This section provides a detailed, step-by-step methodology for the GC analysis of methyl 5-chloroquinoline-8-carboxylate. This protocol is designed to be a self-validating system, where peak identification can be confirmed by mass spectrometry.

Sample Preparation
  • Accurately weigh approximately 10 mg of the methyl 5-chloroquinoline-8-carboxylate sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a working concentration of approximately 10-50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
  • GC System: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Split/Splitless, operated in split mode

  • Inlet Temperature: 280 °C

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 50 to 400

Data Analysis and Interpretation

The retention time is a key parameter for compound identification, but it is influenced by factors such as column temperature, carrier gas flow rate, and column length.[3] Therefore, for unambiguous identification, the mass spectrum of the eluting peak should be compared against a known standard or a spectral library. The molecular ion of methyl 5-chloroquinoline-8-carboxylate is expected at m/z 221 (for the 35Cl isotope) and 223 (for the 37Cl isotope) in an approximate 3:1 ratio.

Visualizing the Workflow

A systematic workflow is crucial for reproducible results. The following diagram illustrates the key stages of the analytical process.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter into GC Vial prep3->prep4 analysis1 Inject Sample into GC prep4->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Integrate Chromatographic Peak analysis3->data1 data2 Analyze Mass Spectrum data1->data2 data3 Quantify and Report data2->data3

Caption: Workflow for the GC-MS analysis of methyl 5-chloroquinoline-8-carboxylate.

Trustworthiness and Method Validation

To ensure the trustworthiness of the analytical results, the developed method should be validated. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by obtaining a clean mass spectrum of the analyte peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a range of concentrations.

  • Precision: The closeness of agreement among a series of measurements. This is evaluated at different levels (repeatability, intermediate precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed using a certified reference material or by spiking a blank matrix with a known amount of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

By systematically evaluating these parameters, a robust and reliable GC method for the analysis of methyl 5-chloroquinoline-8-carboxylate can be established. For halogenated compounds, the use of a halogen-selective detector can also be considered to improve selectivity and sensitivity.[4]

Conclusion

While a direct, published retention time for methyl 5-chloroquinoline-8-carboxylate may be elusive, a robust and reliable GC method can be developed through a systematic, science-led approach. By understanding the analyte's physicochemical properties, making an informed column selection, and following a detailed experimental protocol, researchers can confidently analyze this important pharmaceutical intermediate. The use of mass spectrometric detection is strongly recommended to provide unambiguous peak identification and ensure the integrity of the analytical data.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). GC analysis Product Retention time (minutes) 2a 11.8.
  • Vertex AI Search. (n.d.).
  • Drawell. (2023).
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • Canadian Science Publishing. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Vertex AI Search. (2010).
  • Vertex AI Search. (2023).
  • Separation Science. (2024).
  • Benchchem. (n.d.). refining analytical methods for quinoline compound detection.
  • PubMed. (2020).
  • PubMed. (2005). Gas-chromatographic separation of tri(hetero)halogenomethane enantiomers.
  • MDPI. (2022).
  • PubMed. (2012).
  • Lotus Consulting. (2008).
  • Vertex AI Search. (2025).
  • Agilent. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Vertex AI Search. (n.d.). GAS CHROMATOGRAPHY – MASS SPECTROSCOPIC ANALYSIS OF LAWSONIA INERMIS L., ERUCA SATIVA MILL., SIMMONDSIA CHINESIS (LINK) SCHNEI.
  • NIST. (n.d.). Quinoline - the NIST WebBook.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 5-chloroquinoline-8-carboxylate

This guide provides essential safety and logistical information for the proper disposal of methyl 5-chloroquinoline-8-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 5-chloroquinoline-8-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a deep, procedural framework grounded in established safety protocols and environmental regulations. Our objective is to ensure that your handling and disposal of this compound are conducted with the highest regard for personal safety, laboratory integrity, and environmental stewardship.

Hazard Assessment: Understanding the Compound

The primary hazards are associated with its quinoline core and the presence of a chlorine atom. Quinolines as a class are known for their potential toxicity if swallowed, skin and eye irritation, and high toxicity to aquatic life with long-lasting effects.[2][3][6][7] Some derivatives are suspected of causing genetic defects or may have carcinogenic properties.[3][6] The chlorinated nature of this compound places it in the category of halogenated organic wastes, which have specific disposal requirements.[8][9]

Table 1: Synthesized Hazard Profile for Methyl 5-chloroquinoline-8-carboxylate

Hazard Category GHS Classification (Anticipated) Associated Risks & Statements
Acute Toxicity (Oral) Category 3 / 4 H301/H302: Toxic or Harmful if swallowed.[2][3][10]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[3][10][11][12]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation.[3][4][11][12]
Germ Cell Mutagenicity Category 2 (Suspected) H341: Suspected of causing genetic defects.[3][6]
Carcinogenicity Category 1B (Possible) H350: May cause cancer.[3][6][7]

| Aquatic Toxicity | Chronic Category 2 | H411: Toxic to aquatic life with long lasting effects.[3][6] |

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE strategy is the first and most critical line of defense against accidental exposure during handling and disposal.

Table 2: Required PPE for Handling and Disposal

Equipment Specification Purpose & Rationale
Hand Protection Nitrile or Neoprene Gloves Provides a chemical-resistant barrier against skin contact.[1][2] Always inspect gloves for degradation or punctures before use.
Eye Protection Chemical Splash Goggles Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][2][7]
Body Protection Laboratory Coat Protects skin and personal clothing from contamination.[2][7]
Respiratory Protection N95 Particulate Respirator or an Air-Purifying Respirator with Organic Vapor Cartridges An N95 is required for handling the solid, powdered form to prevent inhalation.[1] An organic vapor respirator is necessary when handling solutions or if vapors may be generated.[11] All work should be conducted within a certified chemical fume hood.[2]

| Face Protection | Face Shield (Secondary) | To be worn over chemical splash goggles during bulk transfers or when there is a significant risk of splashing.[1] |

Waste Segregation & Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is crucial for safe and compliant disposal. As a chlorinated compound, methyl 5-chloroquinoline-8-carboxylate waste is classified as halogenated organic waste .[8] Do not mix it with non-halogenated waste streams.

Step 1: Container Preparation
  • Procure separate, designated hazardous waste containers for solid and liquid waste.

  • Ensure containers are made of compatible materials (e.g., polyethylene for liquids) and have secure, leak-proof lids.

  • Clearly label each container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "Methyl 5-chloroquinoline-8-carboxylate."[1][2]

Step 2: Segregation and Collection
  • Unused/Expired Solid Chemical:

    • If the original container is compromised, carefully transfer the solid chemical into a new, properly labeled hazardous waste container.

    • This transfer must be done in a chemical fume hood, wearing full PPE to avoid generating dust.[2][13]

  • Contaminated Solid Waste (e.g., gloves, weigh boats, paper towels):

    • Place all contaminated disposable items directly into the designated Halogenated Solid Waste container.[2]

    • Do not overfill the container. Seal it securely when it is three-quarters full.

  • Contaminated Liquid Waste (e.g., solutions, solvent rinsates):

    • Pour all liquid waste containing methyl 5-chloroquinoline-8-carboxylate into the designated Halogenated Liquid Waste container.[2]

    • Use a funnel to prevent spills.

    • Keep a waste log on the container, noting the contents and approximate volumes added.

    • Do not mix with incompatible waste streams like acids or bases.[8]

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[14]

  • Don PPE: Wear the full PPE detailed in Table 2 before addressing the spill.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[3][14] For solid spills, carefully cover the powder to prevent it from becoming airborne.

  • Collect Waste: Gently sweep or scoop the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), collecting all cleaning materials and rinsate as hazardous liquid waste.[2] Then, wash the area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department according to your institution's policies.

Decontamination and Final Disposal

Glassware and Equipment Decontamination

All non-disposable items that come into contact with the chemical must be decontaminated.

  • Rinse glassware and equipment with a suitable solvent (e.g., acetone or ethanol) to dissolve any residue.

  • Collect this initial rinsate in the Halogenated Liquid Waste container.[2]

  • After the initial rinse, wash the items thoroughly with soap and water.

Ultimate Disposal Pathway

All collected waste containing methyl 5-chloroquinoline-8-carboxylate is considered hazardous.

  • Do not dispose of this chemical down the drain or in regular trash.[6] This is critical to prevent release into the environment, where it is toxic to aquatic life.[3][6]

  • The sealed and labeled hazardous waste containers must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor.[2][11]

  • The standard and required final disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[2][13] This process effectively destroys the molecule, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste segregation.

DisposalWorkflow start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid is_contaminated_solid Is it contaminated with Methyl 5-chloroquinoline-8-carboxylate? solid_waste->is_contaminated_solid is_contaminated_liquid Is it contaminated with Methyl 5-chloroquinoline-8-carboxylate? liquid_waste->is_contaminated_liquid halogenated_solid Place in labeled 'Halogenated Solid Waste' container. is_contaminated_solid->halogenated_solid Yes non_haz_solid Dispose as non-hazardous solid waste. is_contaminated_solid->non_haz_solid No halogenated_liquid Place in labeled 'Halogenated Liquid Waste' container. is_contaminated_liquid->halogenated_liquid Yes non_haz_liquid Dispose as non-hazardous liquid waste. is_contaminated_liquid->non_haz_liquid No

Caption: Waste segregation workflow for Methyl 5-chloroquinoline-8-carboxylate.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Safety D
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Quinoline Safety D
  • SAFETY DATA SHEET - 8-Methylquinoline. Fisher Scientific.
  • Safety Data Sheet - 2-(Trifluoromethyl)quinoline. MilliporeSigma.
  • Hazardous Waste Segreg
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • QUINOLINE FOR SYNTHESIS Safety D
  • Quinoline MATERIAL SAFETY D
  • SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. Fisher Scientific.
  • methyl 8-chloroquinoline-5-carboxylate — Chemical Substance Inform
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • SAFETY DATA SHEET - 8-Methylquinoline. Tokyo Chemical Industry.
  • 5-CHLOROQUINOLINE - Safety D

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Handling

Personal protective equipment for handling Methyl 5-chloroquinoline-8-carboxylate

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Methyl 5-chloroquinoline-8-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Methyl 5-chloroquinoline-8-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous quinoline derivatives. It is imperative to treat Methyl 5-chloroquinoline-8-carboxylate with the same level of caution as these related compounds.

Hazard Identification and Risk Assessment

Methyl 5-chloroquinoline-8-carboxylate is a quinoline derivative. Compounds in this class are known to exhibit varying levels of toxicity. Based on data from similar structures like 5-chloroquinoline and other substituted quinolines, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[5][6][7][8]

A thorough risk assessment should be conducted before commencing any work, considering the quantity of the substance to be handled and the nature of the experimental procedure.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the recommended PPE for handling Methyl 5-chloroquinoline-8-carboxylate.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Standard laboratory safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[9][10]
Hand Protection Nitrile or butyl rubber gloves.Choose gloves that are resistant to chemicals. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for handling larger quantities or for prolonged tasks. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[6][9][11]
Body Protection A fully buttoned laboratory coat.A lab coat made of a suitable material will protect your skin and personal clothing from accidental spills. Ensure the lab coat is clean and in good condition.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating dust.Engineering controls such as a fume hood are the primary means of controlling inhalation exposure.[6][12] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][11]

Safe Handling and Operational Plan

Adherence to a strict operational plan is vital for the safe handling of Methyl 5-chloroquinoline-8-carboxylate.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust or vapors.[4][13]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.[13]

  • Post-Handling: After use, decontaminate all equipment and the work area. Wash hands thoroughly with soap and water.[6][12]

Spill Management and Disposal

Spill Response

In the event of a spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. If the spill is small and you are trained to handle it:

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Cleanup: Carefully sweep or scoop up the contained material into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal

All waste containing Methyl 5-chloroquinoline-8-carboxylate, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7][9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Methyl 5-chloroquinoline-8-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Compound in Ventilated Enclosure prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment and Work Area handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for Safe Handling of Methyl 5-chloroquinoline-8-carboxylate.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 8-chloroquinoline-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Facet. (2026, February 6). Safety data sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Chloroquinoline. PubChem. Retrieved from [Link]

  • Lookchem. (n.d.). 5-Chloro-8-Methylquinoline-2-carboxiMidaMide hydrochloride Safety Data Sheets(SDS). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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